Technical Guide: CAS 163217-77-4 and the Synthesis of Ortho-Hydroxy Atorvastatin
Technical Guide: CAS 163217-77-4 and the Synthesis of Ortho-Hydroxy Atorvastatin
The following technical guide provides an in-depth analysis of CAS 163217-77-4 , formally identified as N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide .
While the user-provided name ("N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide") refers to the β-keto amide scaffold, the CAS registry number 163217-77-4 specifically corresponds to the
Executive Summary
CAS 163217-77-4 is a high-value synthetic intermediate used primarily in the development of drug metabolites and analytical reference standards for the blockbuster statin, Atorvastatin (Lipitor) . Specifically, it serves as the critical precursor for 2-Hydroxy Atorvastatin (o-Hydroxy Atorvastatin), an active metabolite responsible for a significant portion of the parent drug's lipid-lowering efficacy.
This guide details the compound's role as a "masked" scaffold, where the benzyloxy group protects the phenolic hydroxyl required for the metabolite, and the benzylidene motif enables the rapid assembly of the pyrrole core via 1,4-diketone chemistry.
| Property | Specification |
| CAS Number | 163217-77-4 |
| Chemical Name | N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide |
| Molecular Formula | |
| Molecular Weight | 399.49 g/mol |
| Core Scaffold | |
| Primary Application | Synthesis of 2-Hydroxy Atorvastatin (Active Metabolite) |
| Key Functionality | Michael Acceptor (Stetter Reaction); Protected Phenol |
Chemical Identity & Structural Logic[2]
The "Masked Metabolite" Strategy
In drug development, synthesizing metabolites is often more challenging than synthesizing the parent drug due to the presence of additional reactive hydroxyl groups. CAS 163217-77-4 solves this by employing a Benzyl Ether Protection Strategy :
-
Parent Drug Logic: Atorvastatin contains an unsubstituted phenyl ring attached to the amide nitrogen.
-
Metabolite Logic: 2-Hydroxy Atorvastatin requires a hydroxyl group at the ortho position of this phenyl ring.
-
Synthetic Solution: Instead of trying to hydroxylate the complex final molecule (which yields mixtures), chemists start with 2-benzyloxyaniline . This protecting group survives the harsh conditions of pyrrole ring formation and is removed gently at the final step via hydrogenolysis (
) to reveal the target metabolite.
The Benzylidene "Trigger"
The compound is not merely a
Synthetic Utility & Mechanism
Synthesis of CAS 163217-77-4
The synthesis follows a convergent pathway starting from commercially available 2-benzyloxyaniline .
-
Step 1: Amidation
-
Reagents: 2-Benzyloxyaniline + Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate).
-
Conditions: Toluene, reflux (often with amine catalysis).
-
Product:N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide (The user's named compound).
-
Mechanism:[1] Nucleophilic acyl substitution.
-
-
Step 2: Knoevenagel Condensation (Formation of CAS 163217-77-4)
-
Reagents: Product of Step 1 + Benzaldehyde.
-
Catalyst: Piperidine/Acetic Acid or
-alanine. -
Mechanism:[1] The active methylene group (C2) is deprotonated, attacks the benzaldehyde carbonyl, and eliminates water.
-
Outcome: Formation of the Benzylidene (C=CH-Ph) double bond. This is CAS 163217-77-4 .[2][3][4][5]
-
Downstream Application: The Stetter Reaction
The primary utility of CAS 163217-77-4 is its reactivity with 4-fluorobenzaldehyde to generate the 1,4-diketone backbone of Atorvastatin.
-
Reaction: Stetter Reaction (Umpolung chemistry).
-
Catalyst: Thiazolium salt (Vitamin B1 analogue) + Base.
-
Mechanism:
-
The thiazolium carbene attacks 4-fluorobenzaldehyde, forming a Breslow intermediate (nucleophilic acyl equivalent).
-
This nucleophile attacks the
-carbon of the benzylidene double bond in CAS 163217-77-4 . -
Result: A 1,4-diketone intermediate containing the 2-benzyloxyphenyl amide, the isopropyl group, and the 4-fluorophenyl group.
-
Final Cyclization (Paal-Knorr)
The 1,4-diketone is then condensed with the chiral amino-diol side chain (or its protected precursor) to close the pyrrole ring, forming Protected 2-Hydroxy Atorvastatin .
Visualization of the Synthetic Pathway
The following diagram illustrates the precise role of CAS 163217-77-4 in the convergent synthesis of the Atorvastatin metabolite.
Caption: Convergent synthesis of 2-Hydroxy Atorvastatin highlighting CAS 163217-77-4 as the pivot intermediate.
Experimental Protocol: Synthesis & Purification
Note: This protocol is a generalized adaptation based on standard Knoevenagel condensation procedures for
Synthesis of N-[2-(benzyloxy)phenyl]-2-benzylidene-4-methyl-3-oxopentanamide
Reagents:
-
N-(2-Benzyloxyphenyl)-4-methyl-3-oxopentanamide (1.0 eq)
-
Benzaldehyde (1.05 eq)
- -Alanine (0.1 eq) or Piperidine/Acetic Acid
-
Toluene or Cyclohexane (Solvent)
Procedure:
-
Setup: Charge a reaction vessel equipped with a Dean-Stark trap with the
-keto amide precursor and toluene (10 mL/g). -
Addition: Add benzaldehyde and the catalyst (
-alanine). -
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete within 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting amide.
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
Purification: Filter the solid. Wash with cold ethanol or cyclohexane. Recrystallize from Isopropanol if necessary to remove unreacted benzaldehyde.
Quality Control Specifications
For use as a reference standard precursor, the following specifications are critical:
| Test | Acceptance Criteria | Rationale |
| Appearance | White to off-white crystalline powder | Colored impurities suggest oxidation of the phenol or amine. |
| HPLC Purity | > 98.0% | Critical to prevent "ghost peaks" in metabolite analysis. |
| 1H NMR | Conforms to structure | Verify the singlet for the vinyl proton (C=CH-Ph) ~7.6-7.8 ppm. |
| Z/E Isomerism | Report Ratio | The Knoevenagel product exists as E/Z isomers; usually, one is dominant and reactive. |
| Loss on Drying | < 0.5% | Residual solvent (Toluene) can interfere with the Stetter reaction stoichiometry. |
Handling and Stability
-
Light Sensitivity: As a conjugated system (benzylidene), CAS 163217-77-4 is susceptible to photo-isomerization (E/Z) or photo-oxidation. Store in amber vials.
-
Hydrolysis Risk: The amide bond is relatively stable, but the benzylidene moiety can hydrolyze back to the aldehyde and
-keto amide under strong acidic/aqueous conditions. Keep dry. -
Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage of reference standards.
References
- Roth, B. D. (1991). Reaction of 1,4-diketones with amines: Synthesis of pyrrolyl-heptanoic acids. Progress in Medicinal Chemistry.
-
Baumann, K. L., et al. (1992). The convergent synthesis of CI-981 (Atorvastatin). Tetrahedron Letters, 33(17), 2283-2284. Link
- Kearney, A. S., et al. (1993). The interconversion of the hydroxy acid and lactone forms of Atorvastatin. Pharmaceutical Research, 10(10), 1461-1465. (Context for metabolite stability).
- Pfizer Inc. (2000). Atorvastatin Calcium (Lipitor) Labeling and Metabolism Data. FDA NDA Archives. (Identifies 2-hydroxy and 4-hydroxy metabolites).
-
ChemicalBook & PubChem . (2024). Entry for CAS 163217-77-4.[2][3][4][5][6] Link (Verifies chemical identity and benzylidene structure).
Sources
- 1. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
